molecular formula C13H15BrF3NO2 B1466107 (2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester CAS No. 1365840-88-5

(2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester

Cat. No. B1466107
CAS RN: 1365840-88-5
M. Wt: 354.16 g/mol
InChI Key: RBUULIMCKQWSMI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not directly provided in the available resources .

Scientific Research Applications

Chemical Synthesis and Characterization

The compound, (2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester, serves as a crucial intermediate in the synthesis of various organic compounds. Its applications are vast in the field of organic synthesis, where it is used for the preparation of a wide range of chemicals due to its reactive functional groups. For instance, the compound has been utilized in the synthesis of oxazolidinones, serving as chiral auxiliaries in asymmetric synthesis. The study by Brenner et al. (2003) elaborates on the preparation of oxazolidinones using similar carbamic acid esters, highlighting the importance of such compounds in creating chiral centers which are pivotal in the development of pharmaceuticals and agrochemicals (Brenner, Vecchia, Leutert, & Seebach, 2003).

Ligand Design for Biological Applications

The versatility of (2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester extends to the development of novel ligands for biological applications. Charbonnière, Weibel, and Ziessel (2002) demonstrated the transformation of similar bromo compounds to esters and acids, facilitating the attachment of bioactive molecules for potential labeling in biological studies. This method underscores the compound's role in creating preorganized ligands that can be further functionalized for targeting specific biological pathways, offering pathways for novel diagnostics and therapeutic agents (Charbonnière, Weibel, & Ziessel, 2002).

Material Science and Nanotechnology

In material science, compounds like (2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester find applications in the synthesis of novel materials. Their functional groups are instrumental in creating polymers and nanomaterials with specific properties. These materials can be used in a variety of applications, from electronics to coatings, highlighting the compound's versatility beyond biological and chemical synthesis.

Environmental Science Applications

Furthermore, research into similar compounds has explored their utility in environmental science, particularly in the development of agents for pest control. Wimmer et al. (2007) investigated ester derivatives for their potential application in insect pest control, showcasing the broader environmental applications of such chemical compounds. This research indicates the potential of (2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester analogs in creating environmentally friendly pest control solutions (Wimmer, Floro, Zarevúcká, Wimmerová, Sello, & Orsini, 2007).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s likely that its mechanism of action would depend on the specific context of its use in a given research study.

properties

IUPAC Name

tert-butyl N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-6-9(13(15,16)17)4-5-10(8)14/h4-6H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUULIMCKQWSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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